molecular formula C8H7ClF3NO2S B2451937 Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate CAS No. 2138348-56-6

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B2451937
CAS No.: 2138348-56-6
M. Wt: 273.65
InChI Key: YLHKTWCNQSNASA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with amino, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl 2-chloro-3-oxobutanoate, the compound can be synthesized through a series of reactions involving halogenation, amination, and esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-2-15-7(14)3-4(8(10,11)12)5(9)16-6(3)13/h2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKTWCNQSNASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138348-56-6
Record name ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
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